ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C20H20BrN3O4 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl 4-[(5-bromopyridine-3-carbonyl)amino]-5-methoxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25) |
InChI Key |
OWGGGCJPVZVAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)C3=CC(=CN=C3)Br)C)C |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Indole Functionalization
Direct amidation at position 4 competes with N-methylation. Using bulky bases (e.g., 2,6-lutidine ) suppresses side reactions, improving regioselectivity to >95%.
Bromination Byproducts
Over-bromination is mitigated by stoichiometric control and low-temperature addition of brominating agents.
Ester Hydrolysis Side Reactions
Ethyl ester groups are prone to hydrolysis under basic conditions. Selective hydrolysis of the pyridyl ester is achieved using lithium hydroxide monohydrate in THF/water/ethanol (3:1:1), preserving the indole’s C3 ester.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Indole cyclization | Fischer, 85% yield | Buchwald–Hartwig, 78% yield |
| Bromination | CuBr₂, 68% yield | NBS, 55% yield |
| Amide coupling | SOCl₂, 82% yield | EDCl/HOBt, 75% yield |
Key takeaway : Method A offers higher yields but requires stringent temperature control, while Method B uses milder conditions at the cost of efficiency .
Chemical Reactions Analysis
Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
One of the primary applications of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is its potential as an anticancer agent. Research has shown that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have evaluated the compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), demonstrating its ability to inhibit cell growth and induce apoptosis .
Study 1: Antiproliferative Activity
A study published in the Beilstein Archives evaluated various derivatives of indole phytoalexins, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against a panel of seven human cancer cell lines, with IC50 values suggesting potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | A-549 | 15.0 |
Study 2: Protein Kinase Inhibition
Another study focused on the synthesis of protein kinase inhibitors related to the compound. The research highlighted how modifications to the indole structure could enhance binding affinity to target kinases, potentially leading to more effective anticancer therapies .
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved may vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Calculated based on formula C₂₁H₂₁BrN₃O₄.
Key Observations :
Substituent Diversity: The target compound integrates a pyridine-carbonylamino group, which distinguishes it from simpler brominated indoles like 5-bromo-6-methoxy-1H-indole. This pyridine moiety may enhance π-π stacking interactions in biological targets or materials . Compound 9c (from ) replaces the pyridine-carbonylamino group with a triazole-linked dimethoxyphenyl group. Triazoles are known to improve metabolic stability and binding affinity in drug candidates, suggesting the target compound’s pyridine group might offer alternative electronic or steric properties .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, including amide coupling between 5-bromo-nicotinic acid derivatives and an amino-substituted indole intermediate. In contrast, compound 9c was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a 50% isolated product .
Biological Relevance :
- While 9c demonstrated antioxidant activity in ischemia models, the target compound’s bromopyridine and ester groups could modulate its pharmacokinetic profile (e.g., lipophilicity, bioavailability) compared to triazole-containing analogues.
Electronic and Steric Effects
- Methoxy Position : The target compound’s 5-methoxy group (vs. 6-methoxy in 5-bromo-6-methoxy-1H-indole) may alter electron density on the indole ring, affecting reactivity in electrophilic substitution reactions .
- Bromine Substitution : Bromine at the pyridine’s 5-position (target compound) versus the indole’s 5-position (9c) could influence halogen bonding interactions in protein binding or crystal packing .
Biological Activity
Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₄H₁₅BrN₂O₄
- Molecular Weight : 353.19 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular formula.
The presence of the bromine atom, pyridine ring, and indole structure suggests a complex interaction with biological targets, making it a candidate for further investigation.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Benzimidazole Derivatives : A review highlighted that derivatives with similar structural features displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 12.5 μg/ml against S. typhi .
2. Anticancer Activity
Compounds containing indole and pyridine moieties have been studied for their anticancer properties. Specifically:
- Apoptosis Induction : Studies on related compounds have shown that they can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly . This suggests that this compound may also possess similar properties.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Microtubule Destabilization : Some studies have indicated that compounds with similar structures can destabilize microtubules, which is crucial for cell division . This could be a potential mechanism for its anticancer activity.
4. Inhibition Studies
Inhibitory studies have shown promising results for compounds with similar frameworks:
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | Endothiapepsin | 12.8 |
| Compound B | Microtubule assembly | 20.0 |
These results indicate that this compound could potentially inhibit similar targets.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial effects of several indole derivatives against E. coli and S. aureus. The results indicated that certain derivatives had MIC values comparable to standard antibiotics . This emphasizes the potential of this compound in treating bacterial infections.
Case Study 2: Anticancer Screening
In another study focusing on indole derivatives, compounds were screened for their ability to induce apoptosis in cancer cell lines. The findings revealed significant morphological changes and increased apoptosis markers at low concentrations . This suggests that this compound may share these anticancer properties.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate?
A common approach involves coupling reactions between indole and pyridine derivatives. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used in structurally similar indole syntheses (e.g., 5-bromo-3-pyridyl derivatives), with PEG-400/DMF as solvents and CuI as a catalyst . Post-reaction, extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc/hexane) yields the product. Optimization should focus on reaction time (12–24 hours), solvent ratios, and catalyst loading to improve yield (e.g., 50% reported in analogous syntheses) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : Analyze chemical shifts for key groups (e.g., methoxy protons at δ ~3.8 ppm, indole NH around δ ~10 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~500–550 based on similar compounds) .
- TLC : Use 70:30 EtOAc/hexane to monitor reaction progress (Rf ~0.30) .
- X-ray crystallography : For unambiguous confirmation, single-crystal studies (e.g., R factor <0.06) can resolve bond angles and substituent positions, as seen in related hexahydroquinoline-indole hybrids .
Advanced Research Questions
Q. How does the bromine substitution on the pyridine ring influence the compound’s reactivity or bioactivity?
Bromine at the 5-position of the pyridine ring enhances electrophilic aromatic substitution potential and may increase binding affinity in biological targets (e.g., kinase inhibition). Comparative studies with non-brominated analogs (e.g., 5-methoxy derivatives) can isolate electronic effects. For instance, bromine’s electron-withdrawing nature could stabilize reactive intermediates during coupling reactions .
Q. What strategies resolve discrepancies in NMR data for structurally complex indole derivatives?
- Decoupling experiments : Differentiate overlapping proton signals (e.g., methyl groups on indole vs. methoxy).
- 2D NMR (COSY, HSQC) : Map correlations between protons and carbons, especially for crowded regions like the indole core.
- Variable-temperature NMR : Reduce signal broadening caused by conformational flexibility .
Q. How can computational methods predict the compound’s solubility and stability under physiological conditions?
Use tools like COSMO-RS to calculate partition coefficients (logP) and solubility parameters. Molecular dynamics simulations can model interactions with water/lipid bilayers. For stability, assess hydrolysis susceptibility of the ester and amide groups via DFT-based transition-state analysis .
Q. What mechanistic insights explain low yields in amide bond formation during synthesis?
Potential issues include:
- Steric hindrance : Bulky substituents (e.g., 1,2-dimethylindole) may slow acyl transfer.
- Activation method : Replace traditional carbodiimides (e.g., DCC) with HATU/DIPEA for improved coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require strict anhydrous conditions .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting biological activity data across similar indole-carboxylates?
- Dose-response curves : Ensure assays use consistent concentrations (e.g., µM vs. nM ranges).
- Structural analogs : Compare substituent effects (e.g., 5-methoxy vs. 5-bromo in pyridine) on target binding.
- Cell-line variability : Test across multiple models (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What analytical techniques validate purity discrepancies reported in HPLC vs. NMR?
- HPLC-DAD/MS : Detect UV-active impurities (e.g., unreacted starting materials).
- ¹H NMR integration : Quantify residual solvents (e.g., DMF) or byproducts.
- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
Methodological Recommendations
Q. What protocols optimize crystallization for X-ray diffraction studies of this compound?
- Solvent screening : Use vapor diffusion with EtOAc/hexane or DCM/MeOH.
- Temperature gradients : Slow cooling from 90°C to 4°C enhances crystal lattice formation.
- Additives : Introduce trace ethyl acetate to stabilize hydrophobic interactions .
Q. How can researchers mitigate decomposition during long-term storage?
- Storage conditions : Keep at -20°C under argon in amber vials to prevent photodegradation.
- Stabilizers : Add 1% w/w BHT to inhibit oxidation of the indole core.
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
